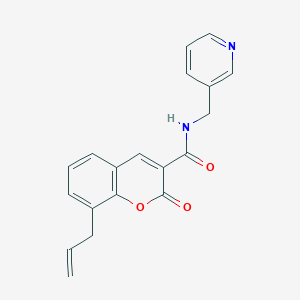
8-allyl-2-oxo-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-allyl-2-oxo-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide, also known as ALLO-1, is a synthetic compound that belongs to the family of chromene derivatives. It has been extensively studied for its potential to modulate the activity of several enzymes and receptors in the human body.
Mécanisme D'action
The mechanism of action of 8-allyl-2-oxo-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide is not fully understood. However, it is believed to act through multiple pathways. This compound has been shown to inhibit HDACs by binding to the catalytic site of the enzyme, which prevents the deacetylation of histones. This leads to an increase in the acetylation of histones, which is associated with an increase in gene expression. This compound has also been shown to bind to the adenosine A2A receptor, which leads to an increase in the release of dopamine in the brain. Additionally, this compound has been shown to inhibit MAO-B by binding to the active site of the enzyme, which prevents the metabolism of dopamine and other neurotransmitters.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the acetylation of histones, which is associated with an increase in gene expression. This compound has also been found to increase the release of dopamine in the brain, which is associated with an improvement in cognitive function and mood. Additionally, this compound has been shown to inhibit the activity of MAO-B, which is associated with an increase in the levels of dopamine and other neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
8-allyl-2-oxo-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. This compound has been extensively studied in vitro and in vivo, which provides a wealth of information on its potential applications. However, this compound also has some limitations for lab experiments. It has not been extensively studied in clinical trials, which limits its potential for therapeutic applications. Additionally, this compound has not been extensively studied for its potential side effects, which could limit its safety profile.
Orientations Futures
There are several future directions for the study of 8-allyl-2-oxo-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide. One potential application is in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has been shown to increase the release of dopamine in the brain, which could have potential therapeutic benefits for these disorders. Additionally, this compound has been shown to inhibit the activity of HDACs, which could have potential applications in the treatment of cancer. This compound could also be studied for its potential to modulate the activity of other enzymes and receptors in the human body. Further research is needed to fully understand the potential applications of this compound.
Méthodes De Synthèse
8-allyl-2-oxo-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide can be synthesized through a multi-step reaction starting from commercially available starting materials. The synthesis involves the condensation of 3-pyridinecarboxaldehyde with malonic acid in the presence of ammonium acetate to form 3-pyridylmethylidenemalonate. This intermediate is then reacted with ethyl cyanoacetate and allyl bromide to obtain this compound. The final compound is purified through column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
8-allyl-2-oxo-N-(3-pyridinylmethyl)-2H-chromene-3-carboxamide has been studied for its potential to modulate the activity of several enzymes and receptors in the human body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been found to bind to the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release in the brain. Additionally, this compound has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of dopamine and other neurotransmitters.
Propriétés
IUPAC Name |
2-oxo-8-prop-2-enyl-N-(pyridin-3-ylmethyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-2-5-14-7-3-8-15-10-16(19(23)24-17(14)15)18(22)21-12-13-6-4-9-20-11-13/h2-4,6-11H,1,5,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVIMWFTLXPACR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide](/img/structure/B5808619.png)
![4-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide](/img/structure/B5808624.png)
![1-fluoro-4-[(4-phenoxyphenyl)sulfonyl]benzene](/img/structure/B5808625.png)
![4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5808642.png)
![3-[3-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acrylic acid](/img/structure/B5808650.png)
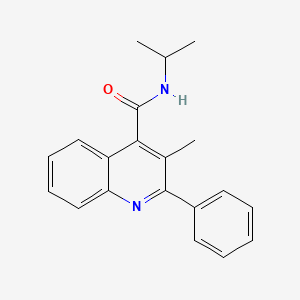
![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5808685.png)
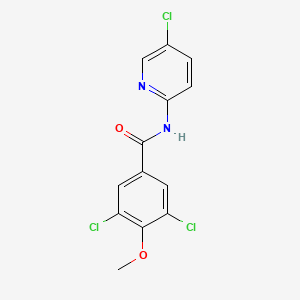
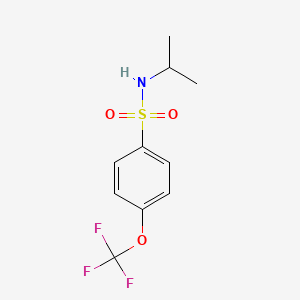
![2-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5808694.png)
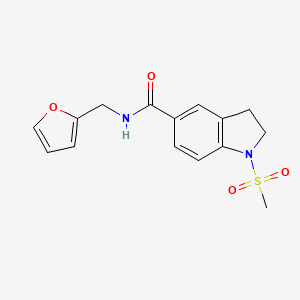
![methyl 4-chloro-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5808698.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B5808706.png)